molecular formula C26H22FN3O4S B11323288 1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine

1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine

Cat. No.: B11323288
M. Wt: 491.5 g/mol
InChI Key: BDYPORRZMFGOBI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonyl group, and an oxazole ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a base.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a suitable diamine precursor.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced derivatives with altered functional groups.

Scientific Research Applications

1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-4-(benzenesulfonyl)piperazine: This compound shares the benzenesulfonyl and piperazine moieties but lacks the oxazole and fluorophenyl groups.

    4-tert-Butylbenzenesulfonyl chloride: This compound contains the benzenesulfonyl group but differs in the other functional groups present.

Uniqueness

1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine is unique due to the presence of the oxazole ring and the fluorophenyl group, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C26H22FN3O4S

Molecular Weight

491.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C26H22FN3O4S/c27-21-13-11-19(12-14-21)23-28-24(35(32,33)22-9-5-2-6-10-22)26(34-23)30-17-15-29(16-18-30)25(31)20-7-3-1-4-8-20/h1-14H,15-18H2

InChI Key

BDYPORRZMFGOBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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